molecular formula C13H13NO2 B8800932 Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) CAS No. 15300-41-1

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)

Cat. No.: B8800932
CAS No.: 15300-41-1
M. Wt: 215.25 g/mol
InChI Key: HWXRSDPITDEWLJ-UHFFFAOYSA-N
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Description

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of carbamate, featuring a naphthalene ring substituted with a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) can be synthesized through the reaction of 2-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate ester linkage.

Industrial Production Methods

In industrial settings, the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) may involve the use of continuous flow systems to enhance efficiency and yield. The reaction of 2-naphthol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can be employed to produce the compound in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes by carbamoylation, leading to the formation of stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI).

    Naphthalene: The parent compound of the naphthalene ring.

    Dimethylcarbamate: A simpler carbamate derivative.

Uniqueness

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is unique due to its specific structure, which combines the properties of naphthalene and carbamate. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

15300-41-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

naphthalen-2-yl N,N-dimethylcarbamate

InChI

InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

HWXRSDPITDEWLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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